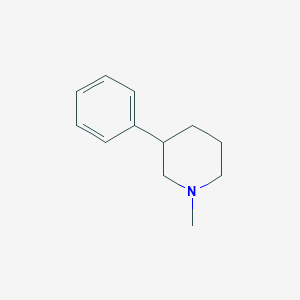

1-Methyl-3-phenylpiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-phenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-13-9-5-8-12(10-13)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIAGAGHRPKXCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941272 | |

| Record name | 1-Methyl-3-phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19509-11-6 | |

| Record name | 1-Methyl-3-phenylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19509-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-phenylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019509116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-3-phenylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes for 1-Methyl-3-phenylpiperidine and its Core Analogues

The creation of the this compound structure and related compounds relies on a variety of synthetic methods that control stereochemistry and allow for the construction of the core piperidine (B6355638) ring. These methods range from asymmetric catalysis to enzymatic resolutions, providing access to specific stereoisomers which are often crucial for pharmacological activity.

Achieving high enantioselectivity is paramount in the synthesis of chiral piperidines. Several modern strategies have been developed to this end.

One notable approach involves the catalytic asymmetric deprotonation of N-Boc pyrrolidine, followed by an aldehyde trapping and ring-expansion sequence. nih.govacs.org This method provides a versatile route to various stereoisomers of β-hydroxy piperidines. nih.govacs.org Another powerful strategy begins with chiral aziridines. A divergent and highly stereoselective synthesis of cis-2,6-disubstituted piperidines has been achieved from chiral aziridine (B145994) precursors decorated with appropriate side chains. rsc.org This method utilizes one-pot sequential reactions, including reductive ring-opening of the aziridine, debenzylation, and intramolecular reductive amination under a hydrogen atmosphere. rsc.org

A rhodium-catalyzed asymmetric reductive Heck reaction represents a more recent advancement. snnu.edu.cnacs.org This method couples arylboronic acids with a partially reduced pyridine (B92270) derivative (phenyl pyridine-1(2H)-carboxylate) to generate 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. snnu.edu.cnacs.org A subsequent reduction step furnishes the desired enantioenriched 3-substituted piperidine. snnu.edu.cnacs.org This three-step process—partial pyridine reduction, asymmetric carbometalation, and final reduction—is effective for a variety of substrates, including those used in the synthesis of pharmaceutical agents like Preclamol and Niraparib. snnu.edu.cnnih.govacs.org

Additionally, (-)-sparteine (B7772259) mediated lithiation of N-Boc-allylic and benzylic amines creates configurationally stable intermediates. nih.gov Their subsequent conjugate addition to nitroalkenes yields highly enantioenriched products that can be transformed into substituted piperidines. nih.gov

When multiple stereocenters are present, controlling the diastereoselectivity of the reaction is crucial. A concise and highly diastereoselective synthesis of both cis- and trans-2-substituted 3-hydroxypiperidines has been developed. beilstein-journals.org This method can achieve a diastereomeric ratio (dr) of up to >19:1 for both isomers and is scalable, making it suitable for producing larger quantities. beilstein-journals.org

Gold catalysis has also been employed to achieve high diastereoselectivity. nih.gov A one-pot synthesis of piperidin-4-ols proceeds through a sequence involving gold-catalyzed cyclization of N-homopropargyl amide, chemoselective reduction, and a spontaneous Ferrier rearrangement. This modular {[2+3]+1} annulation approach demonstrates excellent diastereoselectivity in the ring-forming step. nih.gov

Furthermore, the treatment of densely substituted 2-silyl-1,2-dihydropyridines with acid generates reactive azomethine ylides. nih.gov These intermediates can be protonated and reduced with high stereoselectivity to afford substituted piperidines. nih.gov Another strategy uses an η4-dienetricarbonyliron complex as a powerful chiral auxiliary in a double reductive amination cascade, which results in the formation of a single diastereoisomeric piperidine product. rsc.org

The formation of the piperidine ring is often accomplished through intramolecular cyclization, where a linear precursor is induced to form the cyclic structure. nih.gov A variety of methods exist, including metal-catalyzed cyclizations, radical-mediated cyclizations, and intramolecular Michael additions. nih.gov

Cobalt(II)-catalyzed radical cyclization of linear amino-aldehydes provides an effective route to various piperidines. nih.govnih.gov This process involves the formation of cobalt(III)-carbene radical intermediates, followed by an intramolecular 1,6-hydrogen atom transfer (HAT) and subsequent radical-rebound ring closure to yield the piperidine product. nih.gov Copper(II) carboxylate-promoted intramolecular carboamination of unactivated olefins is another method that provides access to N-functionalized piperidines. sci-hub.se This oxidative cyclization is efficient for δ-alkenyl N-arylsulfonamides, where the N-C bond is formed via intramolecular syn-aminocupration. sci-hub.se

Intramolecular reductive amination is a key step in syntheses starting from chiral aziridines, leading to cis-2,6-disubstituted piperidines in high yields. rsc.org The Dieckmann condensation is another classic cyclization reaction used for ring closure, particularly in the synthesis of 2,4-diketopiperidines from acyclic diester precursors. dtic.mil

A common and direct route to the piperidine core involves the hydrogenation or reduction of pyridine or its partially saturated derivatives, such as tetrahydropyridines. nih.gov The dearomatization of pyridine often requires its activation, typically by forming a pyridinium (B92312) salt. acs.orgacs.org

Rhodium-based catalysts have proven highly effective for the transfer hydrogenation of N-benzylpyridinium salts. dicp.ac.cnliv.ac.uk Using a formic acid/triethylamine mixture as the hydrogen source and a catalyst generated from [RhCp*Cl₂]₂ and potassium iodide, pyridinium salts can be efficiently reduced to piperidines. dicp.ac.cnliv.ac.ukresearchgate.net This method can be highly chemoselective, affording either piperidines or 1,2,3,6-tetrahydropyridines depending on the substitution pattern of the pyridine ring. researchgate.net The catalyst loading can be very low, and the reaction proceeds under mild conditions. liv.ac.ukresearchgate.net The reduction of 2,3-disubstituted pyridinium salts often yields the trans piperidine isomer exclusively. liv.ac.uk

A two-step synthesis from acyclic precursors can proceed through tetrahydropyridine (B1245486) intermediates. thieme-connect.com Cyclocondensation of acyclic 5-aminopent-2-enoate esters with aldehydes produces 1,2,3,4-tetrahydropyridine derivatives, which are then subjected to chemoselective hydride reduction or catalytic hydrogenation to yield the final 3,4-disubstituted piperidines. thieme-connect.com

| Catalyst System | Precursor | Product | Selectivity | Reference(s) |

| [RhCp*Cl₂]₂ / KI / HCOOH-NEt₃ | N-benzyl-2-picoline bromide | N-benzyl-2-methylpiperidine | High Yield | liv.ac.uk |

| Rh-catalyst / Chiral Ligand | Phenyl pyridine-1(2H)-carboxylate | Enantioenriched 3-phenyl-tetrahydropyridine | High Enantioselectivity | snnu.edu.cn, acs.org |

| Amine Oxidase / Ene-Imine Reductase | N-substituted tetrahydropyridine | Stereo-defined 3-substituted piperidine | High Stereoselectivity | nih.gov, acs.org |

| Zinc / Benzyl Bromide, then H₂/Catalyst | 1-Methyl-2-ethoxycarbonylpyridinium iodide | Benzyl-2-ethoxycarbonyl-1-methylpiperidines | Regioselective | rsc.org |

Biocatalysis, particularly enzymatic kinetic resolution, offers an environmentally friendly and highly selective method for obtaining enantiopure piperidines. cdnsciencepub.comredalyc.org This technique utilizes enzymes, such as lipases and esterases, which selectively catalyze the hydrolysis of one enantiomer in a racemic mixture of esters, leaving the other enantiomer unreacted. cdnsciencepub.comnih.gov

Pig liver esterase (PLE) has been used in the enantioselective hydrolysis of racemic N-acylated piperidine carboxylic acid esters. cdnsciencepub.comnih.gov While the initial enantiomeric excess levels can be moderate, this demonstrates the enzyme's ability to discriminate between the stereoisomers. cdnsciencepub.com The resolution of (±)-2-hydroxymethylpiperidine derivatives has been accomplished using liver acetone (B3395972) powders (LAPs) from various animal sources, with the source of the enzyme significantly impacting the reaction's success. redalyc.orgresearchgate.net

A powerful strategy for resolving N-Boc-piperidine-2-ethanol involves the sequential use of two different lipases with opposite enantioselectivities, such as Lipase (B570770) PS from Pseudomonas cepacia and porcine pancreatic lipase (PPL). nih.govacs.orgresearchgate.net This approach enhances the low selectivity of the individual enzymes, allowing for the isolation of both enantiomers with high enantiomeric excess (e.g., 90-95% ee). acs.orgresearchgate.net This method has been applied to the synthesis of piperidine alkaloids like sedamine and allosedamine. nih.govacs.org

| Enzyme | Substrate | Reaction Type | Selectivity Outcome | Reference(s) |

| Pig Liver Esterase (PLE) | Racemic N-acylated piperidine esters | Hydrolysis | Moderate enantioselectivity (up to 47% ee) | cdnsciencepub.com |

| Lipase PS (P. cepacia) | N-Boc-piperidine-2-ethanol | Transesterification | Selective for (R)-enantiomer | nih.gov, acs.org |

| Porcine Pancreatic Lipase (PPL) | N-Boc-piperidine-2-ethanol | Transesterification | Selective for (S)-enantiomer | nih.gov, acs.org |

| Carbonyl Reductases (HeCR, DbCR) | tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | Reduction | Excellent stereoselectivity (>99% ee) | rsc.org |

Precursor Synthesis and Intermediate Compound Chemistry

The success of the aforementioned synthetic routes often depends on the efficient preparation of key precursors and intermediates. For many syntheses of 3-phenylpiperidine (B1330008) derivatives, a common starting material is an N-protected 3-piperidone. google.com For example, N-Boc-3-piperidone can undergo a Grignard reaction with a phenylmagnesium halide, followed by elimination and reduction to yield 3-phenylpiperidine. google.com

Acyclic precursors are also fundamental. The synthesis of 4-piperidones can be achieved via the Dieckmann condensation of precursors generated from the addition of a primary amine to two equivalents of an alkyl acrylate. dtic.mil Another route to piperidones involves the Nazarov cyclization of yne-dienes, which are themselves derived from vinyl propargyl alcohols. dtic.mil

For syntheses involving cyclization, linear precursors must be assembled. A secondary amine, for instance, can be synthesized from benzylamine (B48309) and subsequently alkylated with a haloalkene to create a diene precursor suitable for zirconocene-mediated cyclization. soton.ac.uk The synthesis of N-substituted β-enamino ester piperidines can be achieved through the intramolecular cyclization of ω-amino β-keto esters, which are prepared via a protection-substitution-deprotection sequence. acs.org

Derivatization Strategies for Functionalized this compound Analogues

The this compound scaffold serves as a versatile template for the development of a wide array of functionalized analogues. Derivatization strategies are primarily focused on modifying the piperidine ring, the N-methyl group, and the phenyl ring to investigate structure-activity relationships (SAR) and to access novel chemical entities. These modifications involve advanced chemical transformations, including stereoselective synthesis, C-H functionalization, and various cyclization and substitution reactions.

Modification of the Piperidine Ring

The piperidine ring of this compound offers multiple sites for functionalization. Strategic introduction of substituents can significantly alter the molecule's conformational properties and biological interactions.

Substitution at the C-3 and C-4 Positions:

The introduction of alkyl groups and other functionalities at the C-3 and C-4 positions has been a key strategy. For instance, the synthesis of diastereoisomers of 1,3-dimethyl-4-phenylpiperidin-4-ol highlights the importance of stereochemistry in derivatization. cdnsciencepub.com The stereochemistry of these systems is often established by analyzing carbon-13 magnetic resonance spectra, which can determine the axial or equatorial configuration of the substituents. cdnsciencepub.com

In related 4-phenylpiperidine (B165713) series, derivatization at the C-3 position has been explored to create potential analgesics. For example, 1-methyl-3-(3-hydroxy-3-phenylpropyl)-4-phenyl-4-piperidinol and its propanoyloxy derivative were synthesized to evaluate their biological activity. nih.gov While not directly analogues of this compound, these syntheses demonstrate a viable strategy for introducing complex side chains at the C-3 position.

Furthermore, introducing an additional methyl group at the C-3 position of the piperidine ring in fentanyl analogues, which share the 4-phenylpiperidine core, resulted in highly potent and long-acting compounds like lofentanil. nih.gov This underscores the impact of C-3 alkylation on the properties of phenylpiperidine derivatives.

Table 1: Derivatization at C-3 and C-4 Positions of the Phenylpiperidine Scaffold

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 1-Methyl-4-piperidone | 1. Addition of aryllithium reagent from 3-bromoisopropoxybenzene 2. Dehydration (p-toluenesulfonic acid) 3. Deprotonation (n-butyllithium) & quench (dimethylsulfate) 4. Reduction (NaBH4) | trans-3,4-Dimethyl-4-(3-isopropoxyphenyl)piperidine intermediate | acs.org |

| 1-Methyl-3-ethyl-4-phenyl-4-propionoxypiperidine | Not specified | A 3-ethyl derivative of dolantin. | who.int |

Functionalization at the C-2 and C-5 Positions:

Approaches have been developed for the functionalization of piperidines at the C-2 and C-5 positions. One such method provides a pathway to 1-alkyl-3-phenylpiperidine derivatives containing functional groups at the C-2 and C-5 positions, exemplified by the synthesis of 1-methyl-2-(4-chlorophenylthiomethyl)-5-(methoxycarbonyl)piperidine. acs.org Photocatalytic methods also enable the regiodivergent functionalization of saturated N-heterocycles at either the α- (C-2/C-6) or β- (C-3/C-5) position, providing access to a large set of functionalized piperidines. chemrxiv.org

Modification of the Phenyl Ring

Substitution on the phenyl ring is a common strategy to modulate the electronic and steric properties of the molecule.

Hydroxylation and Alkoxylation:

Hydroxylation of the phenyl ring has been a focus of synthetic efforts. Hydroxylated derivatives of 4-phenylpiperidine and related compounds have been synthesized to study their biological activities. nih.gov The introduction of a hydroxyl group, particularly at the meta-position (3'-position) of the phenyl ring, is a recurring theme in the medicinal chemistry of phenylpiperidines. who.intnih.gov For example, the synthesis of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines led to the discovery of potent opioid receptor antagonists. nih.gov The phenolic hydroxyl group can also be converted to an ether, such as an isopropoxy group, to further probe SAR. acs.org

Table 2: Phenyl Ring Modifications of Phenylpiperidine Derivatives

| Parent Compound | Reagents/Conditions | Modified Compound | Reference |

|---|---|---|---|

| 4-Phenylpiperidine derivatives | Not specified | Hydroxylated derivatives (e.g., catechol, phenol) | nih.gov |

| trans-3,4-Dimethyl-4-phenylpiperidine | Not specified | trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine | nih.gov |

| 3-Bromoisopropoxybenzene | 1. Aryllithium formation 2. Reaction with N-methyl-4-piperidinone | 4-(3-Isopropoxyphenyl)-1-methylpiperidin-4-ol | acs.org |

Modification of the N-Substituent

The N-methyl group is a key site for derivatization. Replacing the methyl group with other substituents can dramatically influence the compound's properties.

N-Alkylation and N-Acylation:

Reductive amination is a common method for introducing various alkyl groups onto the piperidine nitrogen. For instance, secondary amines like trans-3-methyl-4-(3-isopropoxyphenyl)piperidine can be reacted with aldehydes, such as 3-phenylpropanal, in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield N-alkylated products. acs.org This strategy allows for the introduction of a wide variety of substituents, including phenylpropyl groups. acs.org

In the development of κ opioid receptor agonists, a lead compound was derivatized by varying the acyl group on the piperidine nitrogen, starting from a 1-pentanoylpiperidine (B102409) derivative. jst.go.jp

Table 3: N-Substituent Modifications of Phenylpiperidine Derivatives

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| trans-3-Methyl-4-(3-isopropoxyphenyl)piperidine HCl | 3-Phenylpropanal, NEt₃, NaBH(OAc)₃ | 3-Methyl-1-(3-phenylpropyl)-4-[3-(propan-2-yloxy)phenyl]piperidine | acs.org |

| 4-Dimethylamino-3-phenylpiperidine | Pentanoyl chloride (or similar) | 4-Dimethylamino-1-pentanoyl-3-phenylpiperidine | jst.go.jp |

Advanced Synthetic Transformations

Modern synthetic organic chemistry offers powerful tools for creating complex piperidine analogues.

Asymmetric Synthesis and Stereoselective Reactions:

Catalytic enantioselective synthesis methods have been developed to access specific stereoisomers of 3-substituted piperidines. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and pyridine derivatives provides 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. acs.org This approach is crucial as different stereoisomers can exhibit vastly different biological activities.

Cyclization and C-H Functionalization:

Intramolecular cyclization reactions are powerful methods for constructing the piperidine ring with desired substitutions. mdpi.comnih.gov These can include radical cyclizations, electrophilic cyclizations, and aza-Michael reactions. mdpi.comnih.gov Direct C-H functionalization of the piperidine scaffold is an atom-economical strategy that avoids the need for pre-functionalized substrates, allowing for the direct introduction of new groups onto the heterocyclic core. chemrxiv.orgrsc.org

Structure Activity Relationships Sar and Molecular Structural Determinants

Conformational Analysis and Stereochemical Influence

The spatial arrangement of atoms and functional groups in 1-Methyl-3-phenylpiperidine derivatives dictates their pharmacological profiles. Conformational analysis and stereochemistry are thus fundamental to understanding their mechanism of action.

Stereoisomerism plays a crucial role in the pharmacological activity of 3-phenylpiperidine (B1330008) compounds. The absolute configuration at chiral centers significantly influences binding affinity and efficacy at various receptors.

For instance, in the case of β-pethidine (the 3-phenylpiperidine analog of pethidine), the levorotatory (l)-form of its N-demethylated version, N-nor-β-pethidine, is substantially more active as an analgesic than the dextrorotatory (d)-form. who.int This stereoselectivity underscores the importance of a specific spatial orientation for effective receptor interaction.

Further evidence is found in more complex derivatives. For N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which act as opioid receptor antagonists, the (3R,4R)-isomer is a more potent antagonist than its (3S,4S)-enantiomer. acs.org Similarly, resolution of the stereoisomers of certain narcotic antagonists revealed that the opioid receptor effects were predominantly associated with the (4aR,8aS) isomer. acs.org In the case of the potent analgesic alphaprodine, a 1,3-dimethyl-4-phenyl-4-propionoxypiperidine, the levorotatory isomer of its β-diastereomer is more potent than the racemic mixture of the α-diastereomer. who.int

These findings collectively demonstrate that the specific three-dimensional arrangement of substituents on the piperidine (B6355638) ring is a critical determinant of biological activity, with receptors exhibiting a clear preference for one stereoisomer over another.

Table 1: Influence of Stereoisomerism on the Activity of Phenylpiperidine Derivatives This is an interactive table. Click on the headers to sort the data.

| Compound Class | Stereoisomer | Observed Activity | Reference |

|---|---|---|---|

| N-nor-β-pethidine | l-form | Much more active analgesic | who.int |

| N-nor-β-pethidine | d-form | Less active analgesic | who.int |

| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | (3R,4R)-isomer | More potent opioid antagonist | acs.org |

| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | (3S,4S)-isomer | Less potent opioid antagonist | acs.org |

| β-Prodine Analog | l-isomer (NU-1832) | More potent analgesic than dl-α-prodine | who.int |

Conformational Preferences and Nitrogen Inversion Barriers

The piperidine ring typically adopts a chair conformation. In this state, substituents can occupy either axial or equatorial positions. For most simple piperidines, a rapid chair-to-chair interconversion occurs, which involves the inversion of the nitrogen atom. cdnsciencepub.com The energy barrier for nitrogen inversion in a simple trialkylamine is relatively low, approximately 7 kcal/mol. wikipedia.org

However, the presence of bulky substituents can restrict this interconversion and stabilize a specific conformation. cdnsciencepub.com In N-substituted 4-phenylpiperidines, the 4-phenyl group generally prefers an equatorial orientation to minimize steric strain. acs.org The conformation of the N-substituent is also critical. For N-alkylpiperidines, the substituent at the nitrogen atom almost exclusively adopts an equatorial position relative to the piperidine ring. osti.gov

Studies on the nitrogen inversion barrier for 1-phenylpiperidin-4-one, a related compound, show a relatively low energy barrier ranging from 1.5 to 3.2 kcal/mol, suggesting that inversion is a facile process. osti.gov The conformational preferences can be significantly influenced by the substitution pattern. For example, N-nitroso-cis-2,6-dimethylpiperidine was found to exist predominantly in a chair form with both methyl groups in the sterically hindered axial positions. cdnsciencepub.com These conformational preferences are crucial as they determine the relative orientation of the key pharmacophoric elements—the nitrogen atom, the phenyl ring, and other substituents—which must align correctly within the receptor binding pocket.

Systematic Analysis of Substituent Effects on Biological Activity

The pharmacological profile of the 3-phenylpiperidine scaffold can be systematically modulated by altering substituents on the nitrogen atom, the phenyl ring, and the piperidine ring itself.

The substituent on the piperidine nitrogen is a key determinant of both potency and the nature of the pharmacological activity (e.g., agonist versus antagonist). While the N-methyl group is common, replacing it with larger arylalkyl groups often leads to a significant increase in potency.

In a series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, replacement of the N-methyl group with an N-phenethyl group resulted in a significant increase in analgesic potency. acs.org A similar trend was observed in pethidine-related compounds, where N-phenylethyl-norpethidine was found to be at least twice as active as pethidine (the N-methylated parent compound). unodc.org Research has consistently shown that N-phenylpropyl analogs are more potent than their N-methyl counterparts. acs.org

The nature of the N-substituent can also introduce different pharmacological properties. For example, replacing the N-methyl group with N-cyclopropylmethyl in certain phenylpiperidines can impart mixed agonist-antagonist properties at opioid receptors. acs.org In studies of 3-(3-hydroxyphenyl)piperidine derivatives as dopamine-autoreceptor agonists, the N-phenethyl substituted compound was among the most potent, along with N-isopropyl, N-n-butyl, and N-n-pentyl derivatives. nih.gov More complex N-substituents, such as 1-[(1-methyl-1H-imidazol-2-yl)methyl], have been used to develop potent and selective modulators for other targets like the mGluR2 receptor. nih.gov

Table 2: Effect of N-Substitution on the Pharmacological Activity of Phenylpiperidine Analogs This is an interactive table. Click on the headers to sort the data.

| Parent Scaffold | N-Substituent | Change in Activity | Target/Effect | Reference |

|---|---|---|---|---|

| trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine | -CH₃ (Methyl) | Baseline | Opioid Receptor Antagonist | acs.org |

| trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine | -CH₂CH₂Ph (Phenethyl) | Increased Potency | Opioid Receptor Antagonist | acs.org |

| Norpethidine | -CH₃ (Methyl) | Baseline (Pethidine) | Analgesic | unodc.org |

| Norpethidine | -CH₂CH₂Ph (Phenethyl) | >2x Potency | Analgesic | unodc.org |

| 3-(3-Hydroxyphenyl)piperidine | -CH₂CH₂Ph (Phenethyl) | High Potency | Dopamine-Autoreceptor Agonist | nih.gov |

| 3-(3-Hydroxyphenyl)piperidine | -C₃H₇ (n-Propyl) | High Potency | Dopamine-Autoreceptor Agonist | nih.gov |

Effects of Phenyl Ring Substitution on Receptor Binding and Efficacy

Modification of the phenyl ring provides another avenue to fine-tune the pharmacological properties of 3-phenylpiperidine derivatives. The position and electronic nature of the substituents are critical.

For activity at dopamine (B1211576) receptors, a hydroxyl group at the meta-position (C3') of the phenyl ring, as in 3-(3-hydroxyphenyl)piperidine, appears to be indispensable for high potency and selectivity. nih.gov The introduction of a second hydroxyl group at the C4' position leads to a loss of this selectivity. nih.gov The 3'-hydroxy group is also a common feature in many potent opioid receptor ligands based on the phenylpiperidine scaffold. acs.org

Substitution on the piperidine ring itself, particularly at the C3 and C4 positions, is a powerful strategy for modulating activity. In many cases, pure opioid receptor antagonist properties of certain phenylpiperidines were found to be a direct consequence of substitution at the C3 position of the piperidine ring. acs.org

For example, the introduction of a methyl group at the C3 position is critical for conferring narcotic antagonist properties within some 4-phenylpiperidine (B165713) series. acs.org While not strictly necessary for antagonist activity, the presence of both C3 and C4 methyl substituents in trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines increases antagonist potency compared to analogs lacking one or both of these groups. acs.org

In the realm of analgesics, maximal potency is often achieved by introducing an alkyl group at the C3 position of 1,4,4-substituted piperidines. Compounds such as 1,3-dimethyl-4-phenyl-4-propionoxypiperidine and 1-methyl-3-ethyl-4-phenyl-4-propionoxypiperidine are significantly more potent than morphine. who.int These structure-activity relationships highlight that while the core 3-phenylpiperidine structure provides a foundational scaffold, strategic substitution on the piperidine ring is essential for optimizing potency and defining the specific pharmacological profile. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical methodology employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogs, QSAR studies have been instrumental in elucidating the key molecular features that govern their interactions with biological targets, such as dopamine and serotonin (B10506) transporters and receptors. These models are crucial for the rational design of novel ligands with enhanced potency and selectivity.

A QSAR analysis was conducted on a series of substituted (S)-phenylpiperidines, which are structurally related to this compound, to understand their activity as dopamine (DA) antagonists. nih.govtandfonline.comtandfonline.com The study explored the impact of substituents on the nitrogen atom of the piperidine ring and on the phenyl ring. nih.govtandfonline.comtandfonline.com The analysis utilized several physicochemical parameters, or molecular descriptors, to quantify the structural properties of the molecules. These included Clog P (a measure of lipophilicity), CMR (Calculated Molar Refractivity), MVol (Molecular Volume), and the Verloop's sterimol parameters (L and B1), which describe the steric bulk of substituents. nih.govtandfonline.com

The results consistently highlighted the significant role of lipophilicity (Clog P) in the QSAR models for dopamine antagonist activity, with steric factors also playing a crucial part. nih.govtandfonline.comtandfonline.com In some instances, electronic effects of the substituents were also found to contribute significantly to the biological activity. nih.govtandfonline.com The stability and predictive power of the developed QSAR models were confirmed through cross-validation techniques, yielding a cross-validated Q² of 62%, which indicates a robust model. tandfonline.com

Another QSAR investigation focused on meta-substituted (S)-phenylpiperidines to model their effects on dopamine synthesis and release in the brain. nih.gov This study employed a combination of tabulated substituent constants and computed molecular descriptors from molecular mechanics and semiempirical calculations to characterize the physicochemical properties of the compounds. nih.gov The findings from this research revealed that the molecular features influencing dopamine synthesis were markedly different from those affecting its release, suggesting the involvement of distinct biological mechanisms. nih.gov The regression models developed were also utilized to guide the synthesis of new phenylpiperidine derivatives with specific agonist properties at the dopamine D2 autoreceptor. nih.gov

Furthermore, 3D-QSAR models have been developed for a series of piperidine-based inhibitors of monoamine transporters, including the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT). nih.govacs.org These models, which consider the three-dimensional conformation of the molecules, have provided insights into the structural requirements for selective inhibition. For instance, studies on tropane (B1204802) analogs, which share structural similarities with phenylpiperidines, have indicated that an increased negative electrostatic potential around certain regions of the molecule favors high potency at monoamine transporters. wikipedia.org

A theoretical study on phenylpiperidine derivatives as serotonin transporter (SERT) inhibitors employed Density Functional Theory (DFT) to calculate molecular descriptors. scispace.com The resulting QSAR model, developed using Genetic Function Approximation (GFA), successfully predicted the antipsychotic activity of the studied compounds and demonstrated good statistical significance and predictive ability. scispace.comresearchgate.net

The tables below present examples of the types of molecular descriptors and statistical parameters commonly used in QSAR studies of phenylpiperidine derivatives, based on the findings from the cited research.

These QSAR studies collectively demonstrate that the biological activity of phenylpiperidine derivatives, including this compound, is governed by a complex interplay of lipophilic, steric, and electronic properties. The insights gained from these models are invaluable for the optimization of lead compounds in the development of new therapeutic agents targeting the central nervous system. acs.org

Molecular Interactions and Receptor Binding Characterization

Ligand-Receptor Binding Affinities

The affinity of a ligand for a receptor, often expressed as the inhibition constant (Kᵢ), is a critical measure of its binding potency. This section outlines the known binding profiles of 1-Methyl-3-phenylpiperidine and structurally related compounds.

Opioid Receptor Binding Profiles (μ, δ, κ, Nociceptin (B549756) Opioid Peptide Receptor - NOP)

Specific binding affinity data for this compound at the mu (μ), delta (δ), kappa (κ), and nociceptin (NOP) opioid receptors are not extensively detailed in the currently reviewed scientific literature. However, research on related phenylpiperidine scaffolds provides insight into how structural modifications influence opioid receptor interactions.

The phenylpiperidine scaffold is a core component of various opioid ligands. mdpi.comacs.org For instance, the trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine structure is a known pharmacophore for antagonists of the μ, δ, and κ opioid receptors. semanticscholar.org Studies on this scaffold have shown that removal of the 3,4-dimethyl groups can increase binding affinity at the NOP receptor by tenfold while maintaining affinity for the classical opioid receptors. acs.orgsemanticscholar.org Furthermore, in a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the nature of the nitrogen substituent (e.g., N-methyl vs. N-phenylpropyl) was found to be a critical determinant of antagonist potency and receptor selectivity. researchgate.net These findings underscore the importance of the substitution pattern on both the piperidine (B6355638) ring and its nitrogen atom for opioid receptor affinity, suggesting that the N-methyl group of this compound is a crucial feature for its potential interactions in this receptor family.

Interactive Table: Opioid Receptor Binding Affinities Data for this compound is not available in the reviewed literature. The table below is for structurally related compounds.

CompoundReceptorBinding Affinity (Kᵢ, nM)acs.orgDopamine (B1211576) Receptor Binding (D1, D2, D3, D4, D5)

While specific binding data for this compound at the five dopamine receptor subtypes (D1-D5) are not specified in the reviewed literature, the 3-phenylpiperidine (B1330008) scaffold is a well-established structural motif in the design of dopamine receptor ligands. acs.org Research has been conducted on various substituted (S)-phenylpiperidines as preferential dopamine autoreceptor antagonists. acs.org The affinity for different dopamine receptor subtypes is highly dependent on the specific substitutions on the phenyl and piperidine rings. rug.nl For many antipsychotic drugs, binding affinities for D2-like receptors (D2, D3, D4) are critical to their mechanism of action. isciii.es The lack of specific data for this compound prevents a definitive characterization of its dopamine receptor profile.

Interactive Table: Dopamine Receptor Binding Affinities No specific binding data is available for this compound in the reviewed literature.

CompoundReceptorBinding Affinity (Kᵢ, nM)Neurokinin (NK) 1 Receptor Binding

There is no specific information in the reviewed literature detailing the binding affinity of this compound for the neurokinin 1 (NK1) receptor. The development of NK1 receptor antagonists has involved complex non-peptide molecules, some of which incorporate a phenylpiperidine moiety as part of a larger chemical structure. nih.govresearchgate.net For example, compounds like L-741,671 and L-743,310 have high affinity for the NK1 receptor, but are structurally distinct from the simple this compound. nih.gov The affinity of these antagonists is typically in the nanomolar or even picomolar range. mdpi.compsu.edu Without experimental data, the interaction of this compound with the NK1 receptor remains uncharacterized.

Interactive Table: Neurokinin (NK) 1 Receptor Binding Affinities No specific binding data is available for this compound in the reviewed literature.

CompoundReceptorBinding Affinity (Kᵢ, nM)Other Receptor Systems (e.g., mGluR2, σ1 Receptor)

Investigations into other receptor systems have provided more context for the 3-phenylpiperidine scaffold.

Metabotropic Glutamate (B1630785) Receptor 2 (mGluR2): Direct binding data for this compound at the mGluR2 is not available in the reviewed literature. However, a novel series of potent and selective mGluR2 positive allosteric modulators (PAMs) based on a 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidine scaffold has been developed. nih.gov This highlights that the N-methyl-phenylpiperidine substructure can be incorporated into ligands targeting this receptor, although the activity is conferred by the entire complex molecule.

Sigma-1 (σ1) Receptor: The 3-phenylpiperidine structure is a recognized scaffold for sigma receptor ligands. semanticscholar.org A study of conformationally restricted analogs, specifically 1-phenyl-3-azabicyclo[3.1.0]hexanes, showed that N-substitution on the piperidine ring is critical for sigma receptor affinity. The secondary amine (unsubstituted nitrogen) analog of 1-phenyl-3-azabicyclo[3.1.0]hexane showed negligible affinity (Kᵢ > 10,000 nM) for both σ1 and σ2 receptors. semanticscholar.org However, the addition of N-alkyl or N-aralkyl substituents led to compounds with moderate to high affinity. semanticscholar.org This strongly suggests that the N-methyl group of this compound is essential for its interaction with sigma receptors. This is consistent with the general pharmacophore model for sigma ligands, which typically includes a basic tertiary amine separated from a hydrophobic or aryl ring. mdpi.com

Interactive Table: Sigma-1 (σ1) Receptor Binding Affinities Data for this compound is not available. The table shows data for related N-substituted 1-phenyl-3-azabicyclo[3.1.0]hexanes, which are constrained analogs of 3-phenylpiperidines.

CompoundReceptorBinding Affinity (Kᵢ, nM)semanticscholar.orgComputational Molecular Modeling and Dynamics Simulations

Specific computational studies, such as molecular dynamics (MD) simulations, focused solely on this compound are not prominent in the reviewed literature. MD simulations are powerful tools used in drug discovery to understand the dynamic behavior of a ligand within a receptor's binding pocket. nih.gov These simulations can reveal conformational changes in the receptor upon ligand binding, identify key amino acid interactions, and help explain the structural basis for a compound's activity or selectivity. nih.gov For example, MD simulations have been used to investigate the binding modes of allosteric modulators at the mGlu2 receptor and to compare the conformational effects of different agonists at the μ-opioid receptor. nih.govnih.gov Such studies for this compound would be necessary to elucidate its precise interactions at a molecular level.

Pharmacophore Elucidation

A specific pharmacophore model for this compound has not been detailed in the reviewed literature. Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by a receptor's active site. nih.gov For related structures, pharmacophore models have been developed. For instance, the Glennon/Ablordeppey model for high-affinity sigma receptor ligands includes a basic nitrogen atom and a hydrophobic region, features present in this compound. mdpi.com More advanced methods can incorporate protein flexibility into receptor-based pharmacophore models to identify binding hotspots. acs.org The development of a dedicated pharmacophore model for this compound would require a set of active and inactive analogs to define the key structural features for binding to a specific target.

Pre Clinical Pharmacological Investigations

In Vitro Pharmacological Characterization

The interaction of 1-methyl-3-phenylpiperidine with various receptor systems has been a key area of investigation to understand its pharmacological profile. Functional assays have been employed to determine its activity as an agonist, partial agonist, or antagonist at specific receptors.

Notably, derivatives of this compound have shown significant activity at opioid receptors. For instance, certain analogues act as pure opioid receptor antagonists. nih.govacs.org In contrast, some N-methyl analogues within the broader 4-(3-hydroxyphenyl)piperidine (B9838) class are characterized as pure agonists. nih.govacs.org Specifically, this compound has been identified as a partial agonist at the μ-opioid receptor. nih.gov This mixed agonist-antagonist profile at opioid receptors is a defining characteristic of some compounds in this chemical family. For example, some related compounds demonstrate potent antagonist activity at μ and κ opioid receptors with no activity at the δ receptor. nih.govacs.org

The following table summarizes the opioid receptor functional activity for related piperidine (B6355638) compounds based on in vitro [³⁵S]GTPγS functional assays.

| Compound | Receptor Activity | Reference |

| N-methyl-3-methyl-4-(3-hydroxyphenyl)piperazine | Potent, pure opioid receptor antagonist (μ and κ) | nih.govacs.org |

| N-phenylpropyl-3-methyl-4-(3-hydroxyphenyl)piperazine | Potent, pure opioid receptor antagonist (μ, δ, and κ) | nih.govacs.org |

| This compound Analogue | Selective μ opioid receptor (MOR) ligand | nih.gov |

This table is for illustrative purposes and shows the activity of structurally related compounds to provide context for the pharmacological class.

The ability of this compound and its derivatives to inhibit enzymatic activity has been explored, particularly concerning enzymes involved in neurotransmitter metabolism and lipid signaling.

Studies on monoamine oxidase (MAO) have shown that piperidine-containing compounds can act as inhibitors of both MAO-A and MAO-B. acs.orgresearchgate.netmdpi.com For example, piperine, a naturally occurring piperidine derivative, inhibits both MAO-A and MAO-B. acs.org The position of substituents on the piperidine ring can strongly influence the MAO-B inhibition activity, with 1,3-substituted piperidine rings showing good activity. acs.org

In the context of lipid signaling, the (S)-3-phenylpiperidine moiety has been incorporated into inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of N-acylethanolamines. nih.govnih.govresearchgate.netacs.orgacs.org The conformational restriction provided by the (S)-3-phenylpiperidine structure was found to increase the inhibitory potency of these compounds against NAPE-PLD. nih.govacs.orgacs.org For instance, the inhibitor LEI-401, which contains an (S)-3-phenylpiperidine group, is a potent and selective NAPE-PLD inhibitor. nih.govnih.govacs.orgacs.org

| Enzyme | Activity of Related Piperidine Compounds | Key Findings | Reference |

| Monoamine Oxidase (MAO) | Inhibition of MAO-A and MAO-B | Piperidine derivatives show potential as MAO inhibitors. | acs.orgresearchgate.netmdpi.com |

| N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) | Inhibition | The (S)-3-phenylpiperidine moiety enhances inhibitory potency. | nih.govnih.govacs.orgacs.org |

A significant aspect of the pharmacological profile of this compound and its analogues is their ability to inhibit the reuptake of monoamine neurotransmitters. google.com These compounds are recognized as valuable monoamine reuptake inhibitors, with a particular emphasis on their action as dopamine (B1211576) reuptake inhibitors. google.com

The inhibition of the dopamine transporter (DAT) is a key mechanism of action for many phenylpiperidine derivatives. google.comwikipedia.org This action leads to an increase in the synaptic concentration of dopamine. Structurally related compounds are often selective for inhibiting dopamine reuptake over the reuptake of other monoamines like serotonin (B10506) and norepinephrine (B1679862). wikipedia.org For example, (+)-CPCA, a piperidine-based analogue, is a potent inhibitor of dopamine and norepinephrine uptake but is significantly less potent at inhibiting serotonin uptake. researchgate.net

The table below provides a summary of the neurotransmitter reuptake inhibition profile for related compounds.

| Transporter | Inhibition Activity | Reference |

| Dopamine Transporter (DAT) | Potent Inhibition | google.comwikipedia.org |

| Norepinephrine Transporter (NET) | Inhibition | researchgate.net |

| Serotonin Transporter (SERT) | Weak Inhibition | researchgate.net |

In Vivo Pharmacological Evaluation in Pre-clinical Models

The in vivo effects of this compound and related compounds on the central nervous system have been characterized using behavioral models, with locomotor activity being a key measure.

Compounds that inhibit dopamine reuptake, such as the piperidine-based analogue (+)-CPCA, are known to act as locomotor stimulants. researchgate.netwikipedia.org However, the potency and efficacy can vary, with some analogues being less potent than cocaine in increasing locomotor activity. researchgate.netwikipedia.org In some instances, these compounds can induce a slight behavioral activation, particularly when baseline locomotor activity is low. google.com Interestingly, some substances in this class can also reduce the increase in locomotor activity induced by psychostimulants like d-amphetamine. google.com Furthermore, certain 4-phenylpiperidine (B165713) derivatives have been shown to decrease locomotor activity. nih.gov

The analgesic properties of this compound derivatives have been demonstrated in various pre-clinical models of pain. nih.govacs.orgmdpi.com The analgesic effects are often linked to their activity at opioid receptors.

Compounds within the 1-methyl-4-alkyl-4-(m-hydroxyphenyl)piperidines class are potent analgesics, with some showing efficacy comparable to morphine. acs.org The antinociceptive effect of these compounds is often demonstrated in thermal pain models, such as the hot plate test. For example, a selective μ-opioid receptor ligand from this class showed a potent analgesic effect in the 55°C hot plate model, and this effect was blocked by the opioid antagonist naloxone. nih.gov These findings underscore the potential of this chemical scaffold in the development of new analgesic agents. nih.gov The analgesic activity is often mediated through central mechanisms. nih.gov

Pharmacokinetic Profiling in Pre-clinical Species (e.g., Metabolic Stability, Clearance)

No publicly available data could be found for this specific compound.

Metabolism and Biotransformation Pathways in Vitro/in Vivo Pre Clinical

Phase II Metabolic Transformations (e.g., Glucuronidation, Sulfate (B86663) Conjugation)

Phase II metabolism involves the conjugation of Phase I metabolites with endogenous polar molecules, which significantly increases their water solubility and facilitates their excretion from the body. longdom.orguomus.edu.iq

Glucuronidation: This is one of the most common Phase II reactions. nih.gov The hydroxylated metabolites of 1-methyl-3-phenylpiperidine (both phenolic and on the piperidine (B6355638) ring) are prime candidates for conjugation with glucuronic acid. Studies on fentanyl analogs have confirmed that hydroxylated metabolites are excreted in part as glucuronide conjugates. d-nb.info This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). drughunter.com

Sulfate Conjugation: Phenolic metabolites, in particular, can also undergo sulfation, where a sulfate group is added. This is another major conjugation pathway that increases polarity and prepares the metabolite for elimination. longdom.org

| Metabolic Phase | Reaction Type | Potential Metabolite | Enzymatic System |

|---|---|---|---|

| Phase I | Hydroxylation (Phenyl Ring) | 1-Methyl-3-(hydroxyphenyl)piperidine | Cytochrome P450 (CYP) |

| Hydroxylation (Piperidine Ring) | Hydroxy-1-methyl-3-phenylpiperidine | Cytochrome P450 (CYP) | |

| N-Dealkylation | 3-Phenylpiperidine (B1330008) | Cytochrome P450 (CYP) | |

| N-Oxidation | This compound N-oxide | CYP, FMO | |

| Phase II | Glucuronidation | Hydroxylated metabolite glucuronide conjugate | UDP-glucuronosyltransferases (UGTs) |

| Sulfation | Phenolic metabolite sulfate conjugate | Sulfotransferases (SULTs) |

Identification of Enzymatic Systems Involved (e.g., Cytochrome P450 Isoforms, Flavin-Containing Monooxygenases (FMO), Aldehyde Oxidase)

The biotransformation of this compound and its analogs is mediated by several key enzyme families.

Cytochrome P450 (CYP) Isoforms: The CYP superfamily of enzymes is the primary catalyst for Phase I oxidative reactions. sigmaaldrich.com In vitro studies on a substituted 3-phenylpiperidine analog demonstrated that its N-dealkylation is mediated by multiple CYP isoforms, with a significant contribution from CYP2D6 . doi.org Other involved isoforms included CYP2C19 , CYP3A4 , and CYP1A2 . doi.org CYP3A4, in particular, is known to be a major enzyme in the metabolism of a wide range of drugs, including many piperidine-containing compounds. d-nb.infomdpi.comnih.gov

Flavin-Containing Monooxygenases (FMO): The FMO system is also involved in the metabolism of xenobiotics containing nitrogen or sulfur atoms. It is a likely contributor to the formation of the N-oxide metabolite of this compound.

UDP-glucuronosyltransferases (UGTs): These enzymes are responsible for the Phase II glucuronidation of hydroxylated metabolites, attaching a glucuronic acid moiety to render them more water-soluble for excretion. drughunter.com

| Enzyme Family | Specific Isoform/Type | Metabolic Reaction Catalyzed |

|---|---|---|

| Cytochrome P450 (CYP) | CYP2D6 | N-Dealkylation, Hydroxylation |

| CYP3A4 | N-Dealkylation, Hydroxylation | |

| CYP2C19 | N-Dealkylation | |

| CYP1A2 | N-Dealkylation | |

| Flavin-Containing Monooxygenases (FMO) | - | N-Oxidation |

| UDP-glucuronosyltransferases (UGTs) | - | Glucuronidation |

Metabolic Soft Spots and Potential Liabilities

Due to a lack of specific preclinical metabolism studies on this compound, its metabolic soft spots and potential liabilities are inferred from the known biotransformation pathways of structurally related phenylpiperidine and N-methylpiperidine compounds. The chemical structure of this compound possesses several sites susceptible to metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily. openanesthesia.orgnih.gov

The most probable metabolic pathways for this compound are N-demethylation, aromatic hydroxylation, and oxidation of the piperidine ring. These reactions are common for many piperidine-containing pharmaceuticals. researchgate.netpainphysicianjournal.com

N-Demethylation: The N-methyl group is a primary site for oxidative metabolism. CYP enzymes, can catalyze the removal of the methyl group to form the corresponding secondary amine, 3-phenylpiperidine. This is a very common metabolic pathway for N-methylated alicyclic amines. nih.govspringermedizin.de This biotransformation can alter the pharmacological activity and clearance of the compound.

Aromatic Hydroxylation: The phenyl ring is another significant metabolic soft spot. Hydroxylation can occur at various positions on the phenyl ring, typically at the para-position due to steric accessibility, leading to the formation of phenolic metabolites. The specific CYP isoforms involved, such as CYP2D6, often play a role in the aromatic hydroxylation of phenylpiperidine scaffolds. nih.gov

Piperidine Ring Oxidation: The piperidine ring itself can undergo oxidation at carbons alpha to the nitrogen atom, which can lead to the formation of an unstable carbinolamine intermediate. This can then lead to the formation of reactive iminium ion intermediates or undergo ring cleavage. researchgate.net Hydroxylation at other positions on the piperidine ring is also a possibility.

These metabolic pathways represent potential liabilities for this compound, as they can lead to the formation of metabolites with different efficacy, toxicity, or pharmacokinetic profiles compared to the parent compound. The generation of reactive intermediates, such as iminium ions, could also lead to covalent binding to cellular macromolecules, a potential source of toxicity. researchgate.net

Table 1: Potential Metabolic Pathways and Metabolites of this compound

| Metabolic Pathway | Potential Metabolite(s) | Key Enzymes (Inferred) |

| N-Demethylation | 3-Phenylpiperidine | Cytochrome P450 (e.g., CYP3A4, CYP2D6) |

| Aromatic Hydroxylation | 1-Methyl-3-(hydroxyphenyl)piperidine | Cytochrome P450 (e.g., CYP2D6) |

| Piperidine Ring Oxidation | Hydroxylated derivatives, Ring-opened products | Cytochrome P450 |

| Formation of Reactive Intermediates | Iminium ion | Cytochrome P450 |

Advanced Analytical Methodologies for Compound Characterization and Quantification

Chromatographic Techniques (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS))

Chromatographic techniques coupled with mass spectrometry are powerful tools for the separation, identification, and quantification of 1-methyl-3-phenylpiperidine and its related compounds in various matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective method for analyzing non-volatile and thermally labile compounds. In the context of piperidine (B6355638) derivatives, LC-MS has been successfully employed for the determination of related structures like 1-methyl-4-phenylpyridinium (MPP+). For instance, a study detailed an LC-MS method for analyzing MPP+ in brain tissue, utilizing selected reaction monitoring (SRM) for quantification and identity confirmation. nih.gov This approach allows for the detection of minute quantities of the analyte, with limits of detection in the low nanogram per milliliter range. The use of a gradient HPLC system connected to a tandem mass spectrometer (MS/MS) provides enhanced specificity by monitoring characteristic fragmentation patterns of the target molecule. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique, particularly suitable for volatile and thermally stable compounds. GC-MS has been widely used for the analysis of various piperidine-based compounds. For example, the analysis of opioids, cocaine, and their metabolites from biological samples is a routine application where GC-MS is employed after derivatization to increase volatility. nih.gov The electron ionization (EI) mass spectra obtained from GC-MS provide a characteristic fragmentation pattern, often referred to as a "fingerprint," which aids in the unequivocal identification of the compound. The NIST Mass Spectrometry Data Center contains reference spectra for related compounds like 1-methyl-4-phenylpiperidine-4-carbonitrile, which can be used for comparison and identification purposes. nih.gov

The table below summarizes typical parameters for these chromatographic methods.

| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Stationary Phase | C18 column | Capillary column (e.g., DB-5ms) |

| Mobile Phase/Carrier Gas | Acetonitrile/water with formic acid gradient | Helium |

| Ionization Source | Electrospray Ionization (ESI) | Electron Ionization (EI) |

| Detector | Tandem Mass Spectrometer (MS/MS) | Mass Spectrometer (MS) |

| Key Application | Analysis of non-volatile and thermally labile compounds | Analysis of volatile and thermally stable compounds |

Spectroscopic Methods (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR))

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information. For instance, in the ¹H NMR spectrum of a related compound, 3-methyl-1-(3-phenylpropyl)-4-[3-(propan-2-yloxy)phenyl]piperidine, specific chemical shifts (δ) and coupling constants (J) can be assigned to each proton, revealing the connectivity and stereochemistry of the molecule. acs.org Similarly, ¹³C NMR provides information about the carbon framework. acs.org Conformational studies of piperidine derivatives, such as 2-benzoyl-1-methyl-3-phenylpiperidine, have been conducted using temperature-dependent NMR spectra to understand the dynamics of the molecule. icm.edu.pl

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a compound shows absorption bands at specific wavenumbers corresponding to the vibrations of different chemical bonds. For example, the absence of a ν(OH) band around 3150 cm⁻¹ in the IR spectrum of a reaction product can confirm the completion of a hydrogenolysis reaction. cdnsciencepub.com While not providing as detailed structural information as NMR, IR spectroscopy is a rapid and simple method for confirming the presence or absence of key functional groups.

The following table highlights key spectroscopic data for related piperidine compounds.

| Spectroscopic Technique | Key Observables for Piperidine Derivatives |

| ¹H NMR | Chemical shifts (δ) and coupling constants (J) for piperidine ring protons, methyl group protons, and phenyl group protons. |

| ¹³C NMR | Chemical shifts (δ) for each unique carbon atom in the molecule. |

| IR Spectroscopy | Characteristic absorption bands for C-H, C-N, and C=C (aromatic) stretching and bending vibrations. |

Chiral Separation and Enantiomeric Purity Analysis

Since this compound possesses a chiral center at the C3 position of the piperidine ring, it can exist as a pair of enantiomers. The separation and analysis of these stereoisomers are crucial as they may exhibit different pharmacological properties.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. For example, racemic 1,3-dimethyl-4-phenylpiperidine derivatives have been successfully resolved using commercially available HPLC columns with cellulose-based CSPs like Chiralcel OD and Chiralcel OJ. nih.gov The choice of the mobile phase and the specific CSP are critical for achieving optimal separation.

Enantiomeric Purity Analysis is the determination of the relative amounts of each enantiomer in a mixture. This is often expressed as enantiomeric excess (e.e.). After separation by chiral chromatography, the amount of each enantiomer can be quantified using a suitable detector, such as a UV detector or a mass spectrometer. nih.govnih.gov The determination of enantiomeric purity is vital in pharmaceutical development to ensure the quality and consistency of a chiral drug substance. nih.gov For instance, methods have been developed for resolving racemic 1-methyl-3-phenylpropylamine, a related compound, to obtain the desired enantiomer with high purity. google.com

The table below outlines the key aspects of chiral separation for piperidine derivatives.

| Technique | Principle | Key Application |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of (R)- and (S)-enantiomers of this compound. |

| Enantiomeric Purity Analysis | Quantification of the relative amounts of each enantiomer after separation. | Determination of the enantiomeric excess (e.e.) of a sample. |

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Methodologies

The creation of 1-methyl-3-phenylpiperidine and its derivatives is an area of active research, with a focus on developing more efficient, cost-effective, and environmentally friendly synthetic methods. mdpi.com Historically, the synthesis of such piperidine-containing compounds has involved multi-step processes. google.comsphinxsai.com Current research is aimed at streamlining these syntheses.

One promising approach is the use of catalytic hydrogenation. For instance, the catalytic reduction of 3- and 5-methyl-4-phenyl-1,2,5,6-tetrahydropyridines has been shown to be a stereospecific method for producing cis-3-methyl-4-phenylpiperidines. cdnsciencepub.com Researchers are also exploring various catalysts, such as rhodium(I) and iridium(III) complexes, to improve the efficiency and selectivity of these hydrogenation reactions. mdpi.com

Another area of innovation is the development of novel cyclization strategies. mdpi.com Radical-mediated cyclization of amino-aldehydes and intramolecular C-H amination are being investigated as ways to construct the piperidine (B6355638) ring with greater control over the final structure. mdpi.com Furthermore, flow electrochemistry is emerging as a powerful tool for synthesizing piperidine derivatives, offering a scalable and efficient alternative to traditional batch processing. nih.gov

The table below summarizes some of the synthetic methodologies being explored for piperidine derivatives, which could be adapted or further developed for the synthesis of this compound.

| Synthetic Approach | Key Features | Potential Advantages |

| Catalytic Hydrogenation | Utilizes catalysts like rhodium, iridium, and Raney nickel to reduce pyridine (B92270) or tetrahydropyridine (B1245486) precursors. mdpi.comcdnsciencepub.com | High stereospecificity, potential for high yields. |

| Novel Cyclization Reactions | Includes radical-mediated cyclizations and intramolecular C-H aminations. mdpi.com | Access to a wider range of substituted piperidines, potential for creating complex structures in fewer steps. |

| Flow Electrochemistry | Employs an electrochemical cell for continuous synthesis. nih.gov | Scalability, improved safety, and potentially higher yields compared to batch methods. |

| Modified Classical Syntheses | Optimizing existing methods like the Strecker reaction or reductive amination. mdpi.comresearchgate.net | Improved yields and purity of the final product by refining reaction conditions. |

Refined Structure-Activity Relationship Studies and Computational Approaches

A deep understanding of the relationship between the structure of a molecule and its biological activity (Structure-Activity Relationship, or SAR) is crucial for designing new drugs. For this compound and its analogs, researchers are continuously refining SAR models to better predict how changes in the chemical structure will affect their therapeutic properties.

Studies have shown that modifications to the phenyl ring, the piperidine ring, and the nitrogen substituent can all have a significant impact on a compound's potency and selectivity. wikipedia.orgacs.orgnih.govnih.gov For example, the introduction of a methyl group at the 3-position of the piperidine ring can enhance analgesic activity, with the stereochemistry of this group being a critical factor. who.intnih.gov

To aid in these SAR studies, computational methods are becoming increasingly important. scispace.com Techniques like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and molecular docking are used to build predictive models of how these compounds will interact with their biological targets. scispace.com Molecular mechanics programs can be used to study the preferred conformations of different phenylpiperidine analgesics, providing insights into why certain structural features lead to higher potency. nih.gov These computational approaches not only help to explain existing SAR data but also guide the design of new compounds with improved properties. nih.gov

The following table highlights key structural modifications and their observed effects on the activity of phenylpiperidine derivatives, which informs the ongoing SAR studies for compounds like this compound.

| Structural Modification | Effect on Activity |

| Substitution on the Phenyl Ring | Can significantly alter potency and receptor selectivity. For example, a 3'-hydroxy group can enhance analgesic effects. who.int |

| Substitution on the Piperidine Ring | The position and stereochemistry of substituents, such as a 3-methyl group, are critical for activity. nih.govnih.gov |

| N-Substituent | The nature of the group attached to the piperidine nitrogen influences potency and can even switch a compound from an agonist to an antagonist. |

| Ester Group at the 4-Position | The type of ester group can impact analgesic potency. ekjm.org |

Exploration of Undiscovered Therapeutic Applications and Pharmacological Targets

While this compound itself has been primarily studied in the context of its chemical properties, its structural analogs have shown promise for a wide range of therapeutic applications beyond pain relief. ontosight.aiwikipedia.org Researchers are actively exploring new uses for this class of compounds, targeting a variety of diseases and disorders.

One area of significant interest is the treatment of substance abuse. Derivatives of this compound are being investigated as potential therapies for cocaine addiction due to their potent dopamine (B1211576) reuptake inhibitory activity. wikipedia.org Another emerging application is in the field of psychiatry, where certain phenylpiperidine derivatives are being explored as antipsychotic agents. nih.gov These compounds have shown activity as mGluR2 positive allosteric modulators, a promising new approach for treating psychosis. nih.gov

The pharmacological targets for these compounds are also expanding. Beyond the traditional opioid receptors, researchers have identified activity at dopamine transporters, metabotropic glutamate (B1630785) receptors, and sigma receptors. wikipedia.orgwikipedia.orgnih.gov This diversification of targets opens up the possibility of developing highly selective drugs with novel mechanisms of action and potentially fewer side effects.

The table below lists some of the potential therapeutic applications and the corresponding pharmacological targets for derivatives of this compound.

| Potential Therapeutic Application | Pharmacological Target |

| Cocaine Addiction | Dopamine Transporter (DAT) wikipedia.org |

| Psychosis | Metabotropic Glutamate Receptor 2 (mGluR2) nih.gov |

| Neuropathic Pain | Opioid Receptors (μ, κ) ebi.ac.ukjst.go.jp |

| Neuroprotection | Sigma Receptors wikipedia.org |

Deeper Mechanistic Elucidation of Biological Actions at the Molecular Level

To fully realize the therapeutic potential of this compound and its analogs, a deeper understanding of how they work at the molecular level is essential. Researchers are employing a variety of techniques to elucidate the precise mechanisms of action of these compounds.

For derivatives that act as enzyme inhibitors, studies are focused on identifying the specific binding sites and understanding the molecular interactions that lead to inhibition. For example, some phenylpiperidine-containing compounds have been identified as potent inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. acs.orgnih.gov

In the case of compounds that target receptors, molecular dynamics simulations are being used to model the binding process and to understand how these ligands activate or block receptor signaling. ebi.ac.uk These simulations can provide a detailed picture of the conformational changes that occur in both the ligand and the receptor upon binding, offering insights that are difficult to obtain through experimental methods alone.

By combining experimental and computational approaches, researchers are piecing together a more complete picture of the molecular pharmacology of this compound and its derivatives. This knowledge is critical for the rational design of new drugs with improved efficacy and safety profiles.

The following table outlines some of the key areas of mechanistic investigation for this class of compounds.

| Mechanistic Focus | Research Approach |

| Receptor Binding and Activation | Radioligand binding assays, functional assays, and molecular dynamics simulations. nih.govebi.ac.uk |

| Enzyme Inhibition | Enzyme activity assays and structural biology studies (e.g., X-ray crystallography). acs.orgnih.gov |

| Neurotransmitter Reuptake Inhibition | In vitro and in vivo studies measuring the uptake of neurotransmitters like dopamine. wikipedia.org |

| Allosteric Modulation | Functional assays to determine the effect of the compound on the binding and signaling of the primary receptor ligand. nih.gov |

Q & A

Q. What are the established synthetic routes for 1-Methyl-3-phenylpiperidine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves alkylation or reductive amination strategies. For example, piperidine derivatives are often synthesized via nucleophilic substitution using methyl halides or through catalytic hydrogenation of Schiff bases. Key steps include:

- Alkylation: Reacting 3-phenylpiperidine with methyl iodide in the presence of a base (e.g., K₂CO₃) under inert conditions.

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .

- Optimization: Varying solvents (DMF vs. THF), temperature (0–60°C), and catalyst (e.g., Pd/C for hydrogenation) to improve yield. Monitor progress via TLC or GC-MS.

Q. Example Table: Reaction Optimization Parameters

| Parameter | Tested Range | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Solvent | DMF, THF, EtOH | THF | +15% |

| Temperature (°C) | 0, 25, 60 | 25 | +20% |

| Catalyst | Pd/C, PtO₂, None | Pd/C (5% wt) | +30% |

Reference Techniques: NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment .

Q. What analytical techniques are recommended for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- Structural Elucidation:

- Purity Assessment: HPLC with UV detection (λ = 254 nm) using a C18 column; retention time compared to standards.

- Data Cross-Validation: Use computational tools (e.g., PubChem’s SMILES validation) to ensure consistency between experimental and theoretical spectra .

Advanced Research Questions

Q. How can computational models predict the pharmacological activity of this compound, and what validation methods are required?

Methodological Answer:

- In Silico Approaches:

- Experimental Validation:

- In Vitro Assays: Radioligand binding assays (e.g., competitive displacement with [³H]DTG for sigma-1 receptors).

- Dose-Response Curves: Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .

Q. Example Table: Predicted vs. Experimental Bioactivity

| Parameter | Predicted Value | Experimental Value | Discrepancy |

|---|---|---|---|

| logP | 2.1 | 2.3 | +0.2 |

| Sigma-1 IC₅₀ (nM) | 120 | 145 | +25 |

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

- Systematic Review: Use PRISMA guidelines to aggregate data from PubMed/Scopus, filtering by assay type (e.g., in vivo vs. cell-free).

- Meta-Analysis: Apply random-effects models to quantify heterogeneity. Variables to assess:

- Dose/Concentration: Higher doses may show off-target effects.

- Experimental Models: Species-specific receptor affinities (e.g., rat vs. human NMDA subunits).

- Replication Studies: Standardize protocols (e.g., buffer pH, incubation time) to isolate confounding factors .

Q. How to design mixed-methods studies to investigate both biochemical and behavioral effects of this compound?

Methodological Answer:

- Quantitative Component:

- Enzyme Inhibition Assays: Measure acetylcholinesterase activity spectrophotometrically (λ = 412 nm).

- Pharmacokinetics: Plasma concentration-time profiles via LC-MS/MS.

- Qualitative Component:

- Behavioral Scoring: Use blinded observers to rate motor coordination in rodent models (e.g., rotarod test).

- Integration: Triangulate HPLC data (drug levels) with behavioral outcomes using multivariate regression .

Q. What are the best practices for ensuring reproducibility in synthesizing and testing this compound derivatives?

Methodological Answer:

- Detailed Protocols: Document molar ratios, solvent grades, and equipment calibration (e.g., NMR magnet stability).

- Open Data: Share raw spectra and crystallography files in repositories like Zenodo.

- Collaborative Validation: Cross-lab replication using SOPs; report Cohen’s κ for inter-rater reliability in behavioral assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products